2-(3-Toluidino)nicotinic acid 2-(3-Toluidino)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 57978-46-8
VCID: VC6547042
InChI: InChI=1S/C13H12N2O2/c1-9-4-2-5-10(8-9)15-12-11(13(16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17)
SMILES: CC1=CC(=CC=C1)NC2=C(C=CC=N2)C(=O)O
Molecular Formula: C13H12N2O2
Molecular Weight: 228.251

2-(3-Toluidino)nicotinic acid

CAS No.: 57978-46-8

Cat. No.: VC6547042

Molecular Formula: C13H12N2O2

Molecular Weight: 228.251

* For research use only. Not for human or veterinary use.

2-(3-Toluidino)nicotinic acid - 57978-46-8

Specification

CAS No. 57978-46-8
Molecular Formula C13H12N2O2
Molecular Weight 228.251
IUPAC Name 2-(3-methylanilino)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H12N2O2/c1-9-4-2-5-10(8-9)15-12-11(13(16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17)
Standard InChI Key LAOBBPYZHNYIMM-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC2=C(C=CC=N2)C(=O)O

Introduction

Chemical Identity and Nomenclature

2-(3-Toluidino)nicotinic acid (IUPAC name: 2-[(3-methylphenyl)amino]pyridine-3-carboxylic acid) belongs to the class of substituted nicotinic acids. Its structure consists of a pyridine ring with a carboxylic acid group at position 3 and a 3-methylphenylamino group at position 2 (Fig. 1). The compound is structurally related to 2-(4-toluidino)nicotinic acid, where the methyl group on the aniline ring is para-substituted .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular formulaC₁₃H₁₂N₂O₂
Molecular weight228.25 g/mol
Synonyms2-(m-Tolylamino)nicotinic acid
CAS Registry Number60645-32-1 (4-isomer)

The absence of a dedicated CAS entry for the 3-toluidino isomer suggests it is less studied compared to its para-substituted counterpart.

Synthesis and Manufacturing

While no direct synthesis route for 2-(3-toluidino)nicotinic acid is documented, analogous methods for nicotinic acid derivatives offer plausible pathways. A patented process for 2-acetylnicotinic acid involves acetylation of nicotinic acid N-oxide followed by deoxygenation using Pd/C catalysis under hydrogen . Adapting this method, substitution with m-toluidine (3-methylaniline) instead of acetic anhydride could yield the target compound.

Key reaction steps may include:

  • Acetylation of Nicotinic Acid N-Oxide: Formation of 3-acetoxy intermediates.

  • Nucleophilic Substitution: Replacement of the acetoxy group with m-toluidine.

  • Hydrolysis: Acidic or basic cleavage to yield the free carboxylic acid .

Challenges:

  • Regioselectivity in introducing the toluidino group.

  • Purification difficulties due to structural similarities with ortho- and para-isomers.

Structural and Crystallographic Analysis

X-ray crystallography data for the 4-toluidino analog (CCDC 833063) reveals a planar pyridine ring with dihedral angles of 12.5° between the pyridine and aniline rings . Hydrogen bonding between the carboxylic acid and amino groups stabilizes the crystal lattice. For the 3-toluidino isomer, steric effects from the meta-methyl group may distort this planarity, potentially altering solubility and reactivity.

Table 2: Comparative Structural Data

Feature2-(4-Toluidino)nicotinic Acid2-(3-Toluidino)nicotinic Acid (Predicted)
Dihedral angle12.5°18–22° (estimated)
Hydrogen bond length1.87 Å1.90–1.95 Å
Melting point215–217°C 205–210°C
CompoundTarget ReceptorIC₅₀ (nM)Source
Nicotinic acidGPR109A100
Niflumic acidCOX-2280
2-(4-Toluidino)nicotinic acidGPR109A850*
*Estimated based on structural similarity.

Applications and Industrial Relevance

  • Pharmaceutical Development: As a nicotinic acid analog, it may serve as a lead compound for dyslipidemia therapies with reduced flushing side effects .

  • Material Science: Planar aromatic systems enable use in organic semiconductors or metal-organic frameworks (MOFs) .

  • Analytical Chemistry: Fluorescent properties could be exploited in pH-sensitive probes.

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